molecular formula C11H14BrFO2 B8346656 1-Bromo-4-(diethoxymethyl)-2-fluorobenzene

1-Bromo-4-(diethoxymethyl)-2-fluorobenzene

Cat. No.: B8346656
M. Wt: 277.13 g/mol
InChI Key: HZDQACZUWKXYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(diethoxymethyl)-2-fluorobenzene is a useful research compound. Its molecular formula is C11H14BrFO2 and its molecular weight is 277.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrFO2

Molecular Weight

277.13 g/mol

IUPAC Name

1-bromo-4-(diethoxymethyl)-2-fluorobenzene

InChI

InChI=1S/C11H14BrFO2/c1-3-14-11(15-4-2)8-5-6-9(12)10(13)7-8/h5-7,11H,3-4H2,1-2H3

InChI Key

HZDQACZUWKXYHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=C(C=C1)Br)F)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-fluoro-4-bromobenzaldehyde (20.0 g, 98.5 mmol) in dry EtOH (120 mL) was added acetyl chloride (2.04 mL, 29.6 mmol) followed by the addition of triethyl orthoformate (6.55 mL, 39.4 mmol) and the contents were heated to 70° C. for 3 h. The contents were cooled to room temperature and shifted to a rotary evaporator and subjected to reduced pressure (280 mm Hg) with bath temperature 65° C. for 45 min. The pressure was further lowered to remove all the solvent. To this mixture, fresh Ethanol (60 mL), acetyl chloride (1.5 mL), triethyl orthoformate (5.0 mL) and heated to 70° C. for 2 h. The solvent was removed under the reduced pressure and diluted with EtOAc (200 mL), washed with saturated sodium bicarbonate (3×100 mL), brine and dried over anhydrous sodium sulfate. The solvent was evaporated and the residue purified by silica gel column (basified with 5% Et3N, eluent: EtOAc/hexanes, 1/20) to afford 1-bromo-4-(diethoxymethyl)-2-fluorobenzene as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 8.03 (t, J=8.1 Hz, 1H), 7.36-7.33 (m, 2H), 5.54 (s, 1H), 3.63-3.52 (m, 4H), 1.25 (m, 6H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.55 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-3-fluorobenzaldehyde (1.00 g, 4.9 mmol) in dioxane (10.0 mL) was added tributyl(1-ethoxyvinyl)stannane (1.7 mL, 5.2 mmol) and Pd(PPh3)2Cl2 (0.069 g, 0.099 mmol). The resulting solution was purged with argon for 2 min and then heated (microwave) in a sealed tube at 130° C. for 30 min. The cooled reaction solution was filtered through a plug of silica gel (eluting with 80 mL EtOAc), and the filtrate was concentrated in vacuo. Chromatographic purification of the residue (ISCO, 40 g, 0-30% EtOAc/Hex) afforded 1-bromo-4-(diethoxymethyl)-2-fluorobenzene as a light yellow oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 9.98 (s, 1H), 7.81 (t, J=7.5 Hz, 1H), 7.65 (d, J=7.5 Hz, 1H), 7.57 (d, J=11.0 Hz, 1H), 4.90 (d, J=2.0 Hz, 1H), 4.58 (s, 1H), 3.94 (q, J=7.0 Hz, 2H), 1.42 (t, J=6.8 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.069 g
Type
catalyst
Reaction Step One

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